molecular formula C7H9ClN4O2 B11885187 6-Methyl-5-nitropicolinimidamide hydrochloride CAS No. 1179362-26-5

6-Methyl-5-nitropicolinimidamide hydrochloride

Katalognummer: B11885187
CAS-Nummer: 1179362-26-5
Molekulargewicht: 216.62 g/mol
InChI-Schlüssel: MCMQCYKDNUMGCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-5-nitropicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9ClN4O2. It is known for its applications in various scientific research fields due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-nitropicolinimidamide hydrochloride typically involves the nitration of 6-methylpicolinamide followed by the conversion to the imidamide form. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position. The subsequent conversion to the imidamide form involves the use of ammonia or an amine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-5-nitropicolinimidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Methyl-5-nitropicolinimidamide hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Methyl-5-nitropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-5-nitropicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of both nitro and imidamide functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Eigenschaften

CAS-Nummer

1179362-26-5

Molekularformel

C7H9ClN4O2

Molekulargewicht

216.62 g/mol

IUPAC-Name

6-methyl-5-nitropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8N4O2.ClH/c1-4-6(11(12)13)3-2-5(10-4)7(8)9;/h2-3H,1H3,(H3,8,9);1H

InChI-Schlüssel

MCMQCYKDNUMGCY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)C(=N)N)[N+](=O)[O-].Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.